Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related methylated compounds involves multi-step procedures, including the treatment with specific reagents to achieve desired structural features. For instance, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates is achieved through a two-step procedure involving the Vilsmeier–Haack reagent (Verdecia et al., 1996).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds, showcasing the detailed arrangement of atoms within the crystal lattice. For example, methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate and its derivatives have been studied for their crystalline structure, revealing intricate details of their molecular geometry and intermolecular interactions (Arshad et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds is diverse, with potential for various transformations and applications. The synthesis of 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides under solvent-free conditions using montmorillonite KSF clay as a catalyst illustrates the environmentally benign methods that can be employed for generating phthalazine derivatives (Habibi & Marvi, 2007).
Physical Properties Analysis
The physical properties of compounds like methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate can be inferred from studies on similar structures. These properties include melting points, boiling points, solubility in various solvents, and stability under different conditions. The crystallization behavior and phase transitions offer valuable information for material science and pharmaceutical applications.
Chemical Properties Analysis
Chemical properties are closely related to the functional groups present in the molecule and their interactions. These properties determine the compound's reactivity, including its acid-base behavior, reactivity towards nucleophiles and electrophiles, and the potential for forming derivatives through substitution, addition, or elimination reactions. The exploration of these chemical properties is essential for the development of new synthetic methodologies and the discovery of novel compounds with significant applications.
Scientific Research Applications
Synthesis and Derivative Formation
- Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a key intermediate in the synthesis of various chemically significant compounds. For instance, it is used in the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, demonstrating its utility in creating pyrazolo- and pyridine-based compounds with potential pharmaceutical applications (Verdecia et al., 1996).
Antimicrobial and Cytotoxicity Studies
- Research has shown that derivatives of methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate exhibit significant antimicrobial activities. This is evident in studies where novel 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, designed from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, displayed noteworthy antimicrobial properties (Sridhara et al., 2011).
Precursor for Advanced Synthesis
- This compound is frequently used as a precursor for the synthesis of complex molecules. An example of this is its use in the preparation of cyclic and bicyclic β-amino acids derivatives, showcasing its versatility as a building block in organic synthesis (Tishkov et al., 2002).
Anticancer Research
- Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate derivatives have been studied for their potential in cancer treatment. Notably, synthesis of new quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, has shown promising anti-proliferative effects against various cancer cell lines (Ahmed et al., 2020).
Structural and Spectral Studies
- Structural and spectral investigations of compounds derived from methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate contribute significantly to the understanding of their chemical properties and potential applications. Research in this area includes studies on pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Enabling Synthesis of Novel Compounds
- The compound enables the creation of novel molecules with unique properties and potential applications. For instance, its use in the synthesis of platinum(II) and palladium(II) complexes, as well as in the formation of various highly substituted pyrazole ligands, demonstrates its role in inorganic chemistry and material science (Budzisz et al., 2004).
Role in Tautomeric and Intermolecular Interaction Studies
- Research on methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids, which are closely related to methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, contributes to understanding tautomeric forms and specific intermolecular interactions. This highlights its importance in theoretical chemistry and molecular modeling (Katrusiak et al., 2011).
Safety And Hazards
The safety information for “Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
methyl 4-oxo-3H-phthalazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUYKCWVZJBMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353883 | |
Record name | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
CAS RN |
53960-10-4 | |
Record name | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.